N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Exhibits high fungicidal activity and is used in agricultural applications.
N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide: Known for its broad-spectrum fungicidal activity.
Thiazolecarboxamide derivatives: Investigated for their potential as inhibitors of the stimulator of interferon genes (STING) pathway.
Uniqueness
N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group, thiophene ring, and carboxamide group makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C25H20N2O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-phenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c28-23(20-10-5-2-6-11-20)24(27-25(29)22-12-7-17-30-22)26-21-15-13-19(14-16-21)18-8-3-1-4-9-18/h1-17,24,26H,(H,27,29) |
InChI Key |
AXDAEDSUZLLQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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